molecular formula C13H20N4O2 B8717423 tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B8717423
M. Wt: 264.32 g/mol
InChI Key: KUIUUMNWANUECJ-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

Using similar reaction conditions as described in step i of intermediate 1, tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate (2 g, 7.5 mmol) was brominated with N-bromosuccinimide (1.46 g, 8.25 mmol) in chloroform (20 ml) to afford 1.4 g (54% yield) of the pure product. MS: m/z=343.1 (M+1).
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1.[Br:20]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:20][C:5]1[N:4]=[CH:3][C:2]([N:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)=[N:1][CH:6]=1

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
1.46 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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